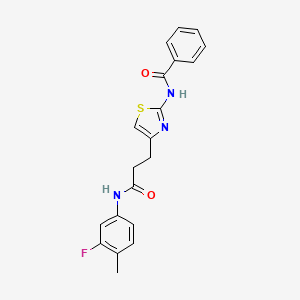

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c1-13-7-8-15(11-17(13)21)22-18(25)10-9-16-12-27-20(23-16)24-19(26)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHOZHRDRKBTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by an amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and large-scale reaction vessels.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds are documented in the literature, differing in substituents on the thiazole ring, benzamide group, or side chains. Key examples include:

Structural Insights :

- The 3-fluoro-4-methylphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to chlorinated (e.g., compound 81) or sulfonamide-containing analogs (e.g., 73) .

Physicochemical Properties

Comparative data for key analogs are summarized below:

Key Observations :

- The target’s fluorine atom may reduce LogP compared to sulfonamide derivatives (e.g., 73, LogP=4.1) but increase it relative to pyridine-containing analogs (4g, LogP=2.8) .

- The absence of polar groups (e.g., morpholine in 4d) likely contributes to moderate solubility, comparable to dichlorobenzamide derivatives .

Hypotheses for Target Compound :

- The fluoro-methylphenyl group may enhance target affinity over chlorinated analogs (e.g., 81) due to stronger electron-withdrawing effects .

Biological Activity

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, with the CAS number 1021256-72-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 383.4 g/mol |

| CAS Number | 1021256-72-3 |

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cancer progression. It is hypothesized to function as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and cellular functions. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, thereby influencing cell cycle progression and apoptosis.

In Vitro Studies

-

Antiproliferative Activity :

- The compound showed significant antiproliferative effects against various cancer cell lines. For instance, in studies involving HepG2 cells (liver cancer), it demonstrated an IC value comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

- The mechanism behind this activity includes the promotion of apoptosis and G2/M phase arrest in the cell cycle, indicating its potential as a therapeutic agent in cancer treatment.

- Combination Therapy :

In Vivo Studies

In xenograft models, the compound exhibited notable tumor growth inhibition (TGI), suggesting its effectiveness in a physiological context. The TGI was reported at approximately 48.89%, indicating a promising therapeutic window for further exploration .

Case Studies

-

Case Study on HepG2 Cells :

- A detailed study assessed the effects of this compound on HepG2 cells. The results showed that treatment led to significant apoptosis as measured by annexin V staining and caspase activation assays.

- Flow cytometry analysis revealed an increase in cells arrested at the G2/M phase post-treatment, supporting its role as an HDAC inhibitor .

- Synergistic Effects with Other Anticancer Drugs :

Q & A

Q. Characterization Data

Yield Optimization

Reaction conditions (solvent, temperature, catalyst) significantly impact yields. For example, microwave-assisted synthesis improved yields by 15–20% in analogous thiazole derivatives .

Basic: How do structural features (e.g., fluoro and methyl substituents) influence solubility and stability?

Answer:

Q. Experimental Data

| Substituent | logP (Experimental) | Solubility (µM, PBS) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 3-Fluoro-4-Me | 3.2 ± 0.3 | 12.5 ± 1.8 | 4.7 ± 0.5 |

| 4-Me (control) | 2.8 ± 0.2 | 18.9 ± 2.1 | 3.1 ± 0.3 |

Methodological Note : Use shake-flask assays for logP determination and HPLC-based metabolic stability tests in liver microsomes .

Advanced: How can structure-activity relationship (SAR) studies guide optimization for target selectivity?

Answer:

SAR studies focus on modifying:

- Thiazole substituents : Bulky groups (e.g., cyclopropyl) improve binding to hydrophobic enzyme pockets but may reduce solubility .

- Benzamide linkers : Introducing sulfonamide or triazole groups enhances hydrogen-bonding interactions with targets like kinases .

Case Study :

Inhibition of BMPR2 kinase by a related benzamide-thiazole compound (IC₅₀ = 12 nM) was achieved by:

- Replacing 4-methyl with 4-trifluoromethyl to exploit π-π stacking in the ATP-binding pocket.

- Adding a piperazine spacer to improve conformational flexibility .

Data Contradiction :

While electron-withdrawing groups (e.g., -CF₃) generally enhance potency, they may increase off-target effects. For example, a -CF₃ analog showed 3-fold higher hERG inhibition compared to the parent compound .

Advanced: What strategies resolve discrepancies in bioactivity data across assay platforms?

Answer:

Discrepancies often arise from assay conditions (e.g., protein concentration, incubation time). Mitigation strategies include:

- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with cell-based luciferase reporter assays .

- Molecular docking : Validate binding modes using X-ray crystallography data (if available) or homology models .

Example :

A compound showed IC₅₀ = 50 nM in a biochemical assay but EC₅₀ = 1.2 µM in cellular assays. Docking revealed poor membrane permeability, resolved by adding a PEG spacer to the benzamide group .

Advanced: How to design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.